4,4'-Methylenebis(2-chloroaniline)

Catalog No.
S535199
CAS No.
101-14-4
M.F
C13H12Cl2N2
M. Wt
267.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Methylenebis(2-chloroaniline)

CAS Number

101-14-4

Product Name

4,4'-Methylenebis(2-chloroaniline)

IUPAC Name

4-[(4-amino-3-chlorophenyl)methyl]-2-chloroaniline

Molecular Formula

C13H12Cl2N2

Molecular Weight

267.15 g/mol

InChI

InChI=1S/C13H12Cl2N2/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17)11(15)7-9/h1-4,6-7H,5,16-17H2

InChI Key

IBOFVQJTBBUKMU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)Cl)Cl)N

Solubility

less than 1 mg/mL at 77° F (NTP, 1992)
5.20e-05 M
Soluble in hot methyl ethyl ketone, acetone, esters, and aromatic hydrocarbons
Sol in dimethyl sulfoxide, dimethyl formamide
Solubl in dilulte acids, ether, alcohol
Soluble in carbon tetrachloride
Slightly soluble in water; sol in oxygenated solvents
Solubility in water: none
Slight

Synonyms

3,3'-Dichloro-4,4'-Diaminodiphenylmethane, 4,4'-Methylenebis(2-chloroaniline), MBOCA, Methylene Bis(chloroaniline), Methylenebis(chloroaniline)

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)Cl)Cl)N

Description

The exact mass of the compound 4,4'-Methylenebis(2-chloroaniline) is 266.03775 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 77° f (ntp, 1992)5.20e-05 msoluble in hot methyl ethyl ketone, acetone, esters, and aromatic hydrocarbonssol in dimethyl sulfoxide, dimethyl formamidesolubl in dilulte acids, ether, alcoholsoluble in carbon tetrachlorideslightly soluble in water; sol in oxygenated solventssolubility in water: noneslight. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52954. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds. It belongs to the ontological category of chloroaniline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Chemical Classes -> Benzidines/Aromatic amines. However, this does not mean our product can be used or applied in the same or a similar way.
  • Carcinogen Research

    Due to its structural similarity to benzidine, a known human carcinogen, MOCA has been studied extensively for its cancer-causing properties. Research has shown MOCA can cause tumors in various organs in animals, including the liver, lungs, bladder, and mammary glands Wikipedia: 4,4'-Methylenebis(2-chloroaniline): . This research helps scientists understand the mechanisms of carcinogenesis and develop strategies for cancer prevention.

  • Genotoxicity Testing

    MOCA's ability to damage genetic material (DNA) is another area of scientific interest. Researchers use MOCA in genotoxicity tests to assess the potential of other chemicals to cause mutations and chromosomal aberrations. This information is crucial for regulatory purposes and ensuring the safety of new chemicals.

  • Biomonitoring Studies

    MOCA's presence in the environment and potential for human exposure necessitates biomonitoring studies. Scientists may measure MOCA levels in biological samples, such as urine or blood, to assess exposure risks in workers involved in MOCA production or polyurethane manufacturing.

4,4'-Methylenebis(2-chloroaniline), also known as MOCA or MBOCA, is a synthetic aromatic amine used primarily as a curing agent in polyurethane production []. It is structurally similar to benzidine, a known human carcinogen []. Due to this similarity, MOCA has been extensively studied in scientific research to understand its potential health risks [, ].


Molecular Structure Analysis

MOCA has a characteristic structure consisting of two chloraniline groups connected by a central methylene bridge (CH2) []. The chloraniline groups are aromatic rings with attached chlorine atoms at the 2nd position and amino groups (NH2) at the 4th position []. This structure gives MOCA several key features:

  • Aromatic character: The presence of the benzene rings makes MOCA aromatic, with delocalized electrons throughout the ring system. This aromatic character contributes to its stability [].
  • Amino functionality: The amino groups are basic and can participate in various chemical reactions, including hydrogen bonding and acid-base reactions [].
  • Chlorine substitution: The chlorine atoms can influence the electronic properties of the molecule and its reactivity [].

Chemical Reactions Analysis

Synthesis

MOCA is typically synthesized by the condensation reaction of formaldehyde with o-chloroaniline [].

2 C6H4ClNH2 + CH2O -> C13H12Cl2N2 + H2Oo-chloroaniline + formaldehyde -> MOCA + water

Decomposition

MOCA can decompose at high temperatures, releasing volatile organic compounds and potentially harmful gases like hydrogen chloride [].

Other relevant reactions

MOCA can react with isocyanates, a crucial step in its role as a curing agent in polyurethane production []. The specific reactions involved depend on the type of isocyanate used.


Physical And Chemical Properties Analysis

  • Appearance: Colorless crystals (pure form) or yellow, tan, or brown pellets (commercial form) [].
  • Odor: Slight odor [].
  • Melting point: 118 °C [].
  • Boiling point: 412 °C [].
  • Solubility: Slightly soluble in water, soluble in organic solvents like acetone and benzene [].
  • Stability: Stable under normal conditions. Decomposes at high temperatures [].

Mechanism of Action (not applicable)

MOCA does not have a known specific mechanism of action in biological systems. However, its carcinogenic properties are believed to be related to its ability to damage DNA [].

MOCA is a suspected human carcinogen and is classified as IARC Group 1 by the International Agency for Research on Cancer []. It is also a respiratory irritant and can cause skin and eye irritation upon exposure [].

  • Toxicity:
    • Animal studies have shown that MOCA can cause tumors in the liver, lungs, bladder, and mammary glands [, ].
    • The current threshold limit value (TLV) for MOCA in the workplace is 0.01 ppm (parts per million) [].
  • Flammability: MOCA is not readily flammable but can decompose and release flammable gases at high temperatures [].
  • Reactivity: MOCA can react with strong acids and bases [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

4,4'-methylenebis(2-chloroaniline) appears as tan-colored pellets or an off-white solid. Slight odor. (NTP, 1992)
DryPowder; OtherSolid; PelletsLargeCrystals
COLOURLESS CRYSTALS OR LIGHT BROWN PELLETS.
Tan-colored pellets or flakes with a faint, amine-like odor.

Color/Form

Tan colored pellets
Light-brown flakes
Flakes from alcohol
Tan solid

XLogP3

3.8

Exact Mass

266.03775

Boiling Point

378.9 °C

Flash Point

113 °C c.c.

Vapor Density

`

Density

1.44 (NTP, 1992)
1.44
1.44 g/cm³

LogP

3.91 (LogP)
log Kow = 3.91
3.94

Odor

Faint, amine-like odo

Appearance

Solid powder

Melting Point

210 to 225 °F (NTP, 1992)
110.0 °C
110 °C
210-225°F
230°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3L2W5VTT2A

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H350: May cause cancer [Danger Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pharmacology

4,4-Methylenebis,2-Chloroaniline is a tan-colored, solid, chlorinated aromatic amine with an amine-like odor that emits toxic fumes of hydrochloric acid and other chlorinated compounds when heated to decomposition. 4,4-Methylenebis-2-chloroaniline is primarily used in industry as a curing agent for liquid polyurethane elastomers and is used as an experimental carcinogen in research. Exposure to this substance can cause gastrointestinal distress and severe irritation of the face and eyes. 4,4-Methylenebis-2-chloroaniline is reasonably anticipated to be a human carcinogen and may be associated with an increased risk of developing bladder cancer. (NCI05)

Mechanism of Action

The peroxidative activity of human lung microsomes was shown to activate MOCA ((14)C-MOCA, specific activity 46.7 mCi/mmol) to bind DNA. With specific antisera it was demonstrated that myeloperoxidase was responsible for DNA binding. Binding was dependent on H2O2 and was inhibited by azide, but not by indomethacin or eicosatetraynoic acid.
The activation of carcinogenic aromatic and heterocyclic amines and benzo[a]pyrene-7,8-diol to intracellular electrophiles by prostaglandin H synthase (COX) is well documented for ovine sources of this enzyme. Here, the arachidonic acid-dependent activation of substrates by human (h)COX-1 and-2 is examined, utilizing recombinant enzymes. The COX-dependent activation of benzidine (BZ), 4-aminobiphenyl, (+)benzo[a]pyrene-7,8-diol, (+)benzo[a]pyrene-7,8-diol, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), 2-amino-3-methylimidazo [4,5-f]quinoline (IQ), 2-amino-1-methyl-6-phenylimidazo [4,5-b] pyridine (PhIP), and 4,4'-methylenebis(2-chloroaniline) (MOCA) is assessed by means of COX-catalyzed, covalent DNA binding. The hCOX isozymes activated all substrates tested, activation varied from barely detectable for IQ (0.76 and 1.52 pmol bound/mg DNA for COX-1 and -2, respectively) to a high of 65 and 117 pmol bound/mg DNA for COX-1 and -2, respectively, for the activation of MOCA. BZ, which is an excellent peroxidase substrate, did not exhibit high DNA binding levels in hCOX assays and this phenomenon was found to be due to high levels of binding to protein, which effectively competed with the DNA for binding in the assay. The demonstrated ability of the COX enzymes to activate a variety of environmental and dietary carcinogens indicates a potential role for COX in the activation pathway of aromatic and heterocyclic amines and polycyclic hydrocarbons at extra-hepatic sites during early or late stages of carcinogenesis.
The mechanism of carcinogenesis is believed to involve the formation of chemical adducts in genetic material through covalent binding of electrophilic metabolites form MOCA to initiate carcinogenesis. ...Besides initiation, there is some evidence that MOCA may have tumorigenesis-promoting activity, as suggested by its ability to inhibit gap-junctional cell communication, which is important in controlling cell proliferation.
The mechanism of hemoglobin adduct formation by N-oxidized MBOCA metabolites was recently investigated in viva and in vitro using human and rat hemoglobin. Male Sprague-Dawley rats were injected ip with 0.5-50 mg/kg of MBOCA, and male English short hair guinea pigs were injected sc with 4-100 mg/kg of MBOCA. In the same study, treatment of rats with either phenobarbital or beta-naphthaloflavone (BnF) resulted in induction of cytochrome P-450 as evidenced by increased enzymatic activity of two P-450 isozymes. This induction caused increased ortho-hydroxylation of MBOCA that was not statistically significant and resulted in the formation of various metabolites. Two of those MBOCA metabolites, n-hydroxy MBOCA and mononitroso-MBOCA, formed measurable amounts of adducts with both human and rat hemoglobin, while the amount of adducts formed by the parent compound itself was very small. This in vitro binding occurred in a dose-related manner and could by inhibited by cysteine and glutathione but not by oxidized glutathione or methionine. Therefore, the administration of MBOCA to rats resulted in a dose-related formation of hemoglobin adducts that were detectable 24 days after treatment. Similar observations were made in guinea pigs; the life span of MBOCA-hemoglobin adducts followed that of re cells in the guinea pig and was approximately 60-80 days.
Induction of hepatic ornithine-decarboxylase (ODC) activity by 4,4'-methylene-bis(2-chloroaniline) (MOCA) was studied in Male Sprague-Dawley-rats. ...Maximum induction of ODC activity after a single ip dose of 75 mg/kg MOCA occurred 18 hours after injection; activity returned to the control value 42 hours after dosing. In rats that received two 75 mg/kg doses, the extent of ODC induction after the second dose was similar to that of the first dose. MOCA at 15 mg/kg did not significantly increase ODC activity. Oral induction of ODC activity by 75 mg/kg MOCA was less than ip induction but significantly greater than the control value at 18 hours.

Vapor Pressure

5e-05 mm Hg at 248 °F ; 0.0013 mm Hg at 140° F (NTP, 1992)
3.9X10-6 mm Hg at 25 °C (est)
negligible
0.00001 mmHg at 77°F
(77°F): 0.00001 mmHg

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Impurities

Commercial preparations frequently also contain 2-chloroaniline and a compound comprising three 2-chloroaniline moieties joined by methylene groups.
SOME 2-CHLORO-4-METHYLANILINE MIGHT BE PRESENT AS RESULT OF MANUFACTURE.

Other CAS

101-14-4
27342-75-2

Associated Chemicals

4,4'-Methylene-bis(2-chloroaniline) hydrochloride;64049-29-2

Wikipedia

4,4'-methylenebis(2-chloroaniline)

Biological Half Life

0.71 Days
The biologic half-life of MBOCA in blood following iv /injection/ was estimated to be 0.70 hours... .
One study found that 23 hours after an acute occupational exposure to MBOCA, 50% of this material was excreted in the urine.
In /an/ individual who was sprayed accidentally with molten MOCA, pharmacokinetic analyses (one-compartment model) indicated a biological half-time of 23 hr... .

Use Classification

Chemical Classes -> Benzidines/Aromatic amines
Hazardous Air Pollutants (HAPs)
Health Hazards -> Carcinogens, Mutagens

Methods of Manufacturing

... Based on the reaction of formaldehyde with ortho-chloroaniline.

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Synthetic rubber manufacturing
Wholesale and retail trade
Benzenamine, 4,4'-methylenebis[2-chloro-: ACTIVE
Not produced in the United States since 1979.
In 1993, one Tawainese and two Japanese companies manufactured 4,4'-methylenebis(2-chloroaniline).

Analytic Laboratory Methods

Method: OSHA Method 24; Procedure: high performance liquic chromatography with ultraviolet detection; Analyte: 4,4-methylenebis(2-chloroaniline); Matrix: air; Detection Limit: 3.6 ug/cu m.
Method: OSHA Method 71; Procedure: gas chromatography using electron capture detector; Analyte: 4,4-methylenebis(2-chloroaniline); Matrix: air; Detection Limit: 40 ppt (440 ng/cu m).
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: 4,4'-methylenebis(2-chloroaniline); Matrix: water; Detection Limit: not provided.
Method: EPA-RCA 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: 4,4'-methylenebis(2-chloroaniline); Matrix: solid waste matrices, soils, air sampling media and water; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for 4,4'-METHYLENEBIS(2-CHLOROANILINE) (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Method: NIOSH 8302, Issue 2: Procedure: gas chromatography with electron capture detection; Analyte: heptafluorobutyryl MBOCA derivative; Matrix: urine; Detection Limit: 1 ug/L urine.
4,4'-Methylene-bis(2-chloroaniline) (MOCA) is widely used as a curing agent in the plastics industry. The determination of the covalently bound reaction products to hemoglobin (Hb) has been investigated as a biomonitoring method for occupational exposure to this potential human carcinogen. Initial studies using the 14C-ring-labeled MOCA showed that 24 hr after a single IP dosage to rats (3.74 mumole/kg), 0.08% of the administered dose was adducted to the Hb, and base hydrolysis liberated 38% of the bound radioactivity. The only product released on hydrolysis was the parent diamine. A specific and sensitive assay procedure using capillary gas chromatography-mass spectrometry has been developed for determining the base-released MOCA adduct down to levels of 20 pmole/g Hb. This method has been used to establish a linear dose-response relationship in IP dosed rats between production of the adduct and dose of MOCA (3.74-44.94 mumole/kg). It is proposed to use analysis of the Hb adduct as a dosimeter for industrial workers exposed to MOCA.
The feasibility of using plasma, blood and hemoglobin adducts for monitoring occupational exposure to the suspected human carcinogen 4,4'-methylenebis (2-chloroaniline) (MOCA) was investigated. A method utilizing capillary gas chromatography-negative-ion chemical-ionization mass spectrometry (GC-MS) for the determination of pentafluoropropionyl (PFP) derivatives of MOCA, released by alkaline hydrolysis from protein adducts and conjugates, was both sensitive and selective. When selected ion monitoring was used, sub-femtomole amounts of PFP-MOCA could be measured. The detection limit for hemoglobin adducts of MOCA was below 10 fmol/g Hb, well below the levels found for occupationally exposed individuals. Capillary GC with electron-capture detection also had the required sensitivity for the determination of MOCA in blood samples, however, the presence of interfering compounds in some samples limited its use. The levels of MOCA in the blood and urine of five individuals who were exposed to MOCA during the manufacture of polyurethane elastomers were determined by the GC-MS method. The MOCA concentrations for the various blood fractions and urine were within the following ranges: hemoglobin adducts, 0.73-43.3 pmol MOCA/g Hb; plasma alkaline hydrolysate, 0.05-22.0 nmol/L; whole blood, 0.13-17.4 nmol/L; urine, 4.5-2390 nmol/L. Because the products of MOCA in the blood reflect metabolic activation of MOCA and integrate exposure over a period of weeks, the use of blood samples for monitoring exposure to MOCA offers advantages over the currently used urinary MOCA measurements.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

MBOCA metabolism is influenced by phenobarbital. In vivo treatment with phenobarbital induced cytochrome P-450 enzymes which resulted in a slight increase in MBOCA hydroxylation. Rats treated with phenobarbital had a 4-8 fold increased metabolic rate for MBOCA. Phenobarbital did not, however, affect adduct formation.
In vivo treatment with P-naphthoflavone did increase the rate of MBOCA-hemoglobin adduct formation in rats treated sc with either 100 or 500 mg/kg/day.
MBOCA metabolism is NADPH-dependent. Moreover, MBOCA hydroxylation is inhibited by 2,4-dichloro-6-phenylphenoxyethylamine, an inhibitor of microsomal mixed function oxidases.
Cysteine and glutathione inhibit invivo hemoglobin adduct formation by N-hydroxy-MBOCA and mononitroso-MBOCA. The most recent findings suggest that binding of N-hydroxy-MBOCA to DNA in rat tissues can be inhibited by ascorbic acid, glutathione, nitrosobenzene, and methyl viologen but not by nitromethane, p-nitrobenzylpyridine, or methionine.

Dates

Modify: 2023-08-15

A method for routine analysis of urinary 4,4'-methylenebis (2-chloroaniline) by gas chromatography-electron capture detection

Akito Takeuchi, Akira Namera, Norihiro Sakui, Kenji Yamamuro, Toshio Kawai, Kimiaki Sumino
PMID: 25069897   DOI: 10.1539/joh.14-0052-br

Abstract

The purpose of this study was to develop a simple and cost-effective method for the determination of urinary 4,4'-methylenebis (2-chloroaniline) (MBOCA) by gas chromatography-electron capture detection (GC-ECD) for biological monitoring of occupational exposure to MBOCA.
MBOCA was prepared by liquid-liquid extraction after alkaline hydrolysis, derivatized with N-methyl-bis (trifluoroacetamide) and then analyzed using GC-ECD. The proposed method was validated in accordance with the US Food and Drug Administration guidance.
The calibration curve showed linearity in the range 1-100 µg/l, with a correlation coefficient of >0.999. The limits of detection and quantification were 0.3 µg/l and 1 µg/l, respectively. The recovery was 94-99%. Intraday accuracy, expressed as the deviation from the nominal value, was 90.5-100.3%, and intraday precision, expressed as the relative standard deviation, was 0.3-2.4%. Interday accuracy and precision were 87.8-100.2% and 0.3-4.1%, respectively.
The proposed method is a simple and cost-effective method suitable for routine analyses and could be useful for biological monitoring of occupational exposure to MBOCA.


Effect of CYP3A4 genetic polymorphisms on the genotoxicity of 4,4'-methylene-bis(2-chloroaniline)-exposed workers

Chung-Ching Wang, Wei-Liang Chen, Chia-Ni Hsiung, Sheng-Ta Chiang, Ying-Chuan Wang, Ching-Hui Loh, I-Shen Lin, Hong-I Chen, Saou-Hsing Liou
PMID: 27679675   DOI: 10.1136/oemed-2016-103816

Abstract

We investigated the relationship between 4,4'-methylene-bis(2-chloroaniline) (MBOCA) exposure and micronucleus (MN) frequency, and how this association was affected by genetic polymorphism of the cytochrome P450 enzyme (CYP3A4).
We divided the study population into an exposed group (n=44 with total urine MBOCA ≥20 μg/g creatinine) and a control group (n=47 with total urine MBOCA <20 μg/g creatinine). Lymphocyte MN frequency (MNF) and micronucleated cell (MNC) frequency were measured by the cytokinesis-block MN assay method. MNF reported as the number of micronuclei in binucleated cells per 1000 cells, and MNC reported as the number of binucleated cells with the presence of MN per 1000 cells. CYP3A4 alleles were measured by PCR-based restriction fragment length polymorphism (PCR-RFLP).
The mean MNF (6.11 vs 4.46 MN/1000 cells, p<0.001) and MNC (5.75 vs 4.15 MN/1000 cells, p<0.001) in the exposed workers was significantly higher than that in the controls. The CYP3A4 polymorphism A/A+A/G influenced the difference in the mean MNF (5.97 vs 4.38 MN/1000 cells, p<0.001) and MNC (5.60 vs 4.15 MN/1000 cells, p<0.001) between the MBOCA-exposed and control groups. After adjusting risk factors, the MNF level in the MBOCA-exposed workers was 0.520 MN cells/1000 cells (p<0.001) higher than the control group among the CYP3A4 A/A+A/G genotype. Similarly, the MNC level in the MBOCA-exposed workers was 0.593 MN/1000 cells (p<0.001) higher than the control group among the CYP3A4 A/A+A/G genotype. However, the difference in adjusted MNF and MNC between the exposed and control groups was not significant for the CYP3A4 polymorphism with the G/G genotype.
We recommend that lymphocytes MNF and MNC are good indicators to evaluate MBOCA genotoxicity. Individuals with the CYP3A4 polymorphism A/A and A/G genotypes appear to be more susceptible to MBOCA genotoxicity.


Methylene-bridged bis(imidazoline)-derived 2-oxopyrimidinium salts as catalysts for asymmetric Michael reactions

Andrey E Sheshenev, Ekaterina V Boltukhina, Andrew J P White, King Kuok Mimi Hii
PMID: 23712675   DOI: 10.1002/anie.201300614

Abstract




4,4'-Methylenebis(2-chloroaniline)

National Toxicology Program
PMID: 21860478   DOI:

Abstract




4,4'-Methylenebis(2-chloroaniline)


PMID: 21089903   DOI:

Abstract




A follow up study of occupational exposure to 4,4'-methylene-bis(2-chloroaniline) (MbOCA) and isocyanates in polyurethane manufacture in the UK

C Keen, M Coldwell, K McNally, P Baldwin, J McAlinden, J Cocker
PMID: 21501672   DOI: 10.1016/j.toxlet.2011.04.003

Abstract

This is a follow up survey of exposure to 4,4'-methylene-bis(2-chloroaniline) (MbOCA) and isocyanates in the UK polyurethane industry. Urine samples (n=446) were collected from 90 different workers. MbOCA levels were below the limit of detection in 170 samples and 26 were above the UK Biological Monitoring Guidance Value (BMGV) of 15 μmol MbOCA/mol creatinine. Detailed advice and guidance was given to each workplace at the end of the survey in 2008 and the 90% value reduced from 10 to 3 μmol MbOCA/mol creatinine in samples collected since. There was a positive correlation between glove contamination and urinary MbOCA and levels were dependent upon individual working practices especially how gloves were used. Of the 446 samples analysed for urinary metabolites of toluene diisocyanate 280 were below the detection limit and 126 were above the BMGV (1 μmol/mol creatinine). Of the 326 urine samples that were analysed for metabolites of methylenediphenyl diisocyanate, 270 were below the detection limit and 13 were above the BMGV for isocyanates. There was no correlation between urinary levels of isocyanates and MbOCA suggesting different routes of absorption, most likely inhalation and dermal respectively.


A new method for the determination of 2,2'-dichloro-4,4'-methylenedianiline in workplace air samples by HPLC-DAD

A Jeżewska, B Buszewski
PMID: 21473712   DOI: 10.3109/15376516.2011.571726

Abstract

A new procedure has been developed for the assay of 2,2'-dichloro-4,4'-methylenedianiline (MOCA) using high-performance liquid chromatography with diode array detector. MOCA was sampled from workplace air and derivative before determination using 3,5-dinitrobenzoyl chloride. The determination was carried out in the reverse-phase system (mobile phase: acetonitrile: water) using an Ultra C(18) column. The measurement range was 2-40 µg/m(3) for a 100 dm(3) air sample. Limit of detection: 7.9 ng/m(3) and limit of quantification: 23.8 ng/m(3).


New approaches to extraction techniques in determination of 4,4'-methylenebis(2-chloroaniline) in air and water solutions

Bogusław Buszewski, Paweł Olszowy, Małgorzata Szultka, Anna Jeżewska
PMID: 22483886   DOI: 10.1016/j.talanta.2012.01.057

Abstract

Extraction techniques for 4,4'-methylenebis(2-chloroaniline) (MOCA) in air samples and water solutions were developed and compared. Classic techniques for air sampling of MOCA were enhanced by incorporating a derivatization step (3,5-dinitrobenzoyl chloride solution in toluene), thus increasing the limit of detection and limit of quantification. Sampling of MOCA from water solution was performed using novel nanoporous polymeric (polypyrrole and polythiophene) fiber coatings and solid phase microextraction. Samples were analyzed by high-performance liquid chromatography coupled with a UV detector. Using the modified method for air sampling of MOCA, we found that the limit of detection was 7.90 ng m(-3) and the limit of quantification was 23.8 ng m(-3). In contrast, the limit of detection for MOCA in water samples was 11.26 ng mL(-1) (polypyrrole) and 84.62 ng mL(-1) (polythiophene) and the limit of quantification for MOCA was from 33.78 (polypyrrole) and 253.86 ng mL(-1) (polythiophene). Correlation coefficients were 0.9997 for air and 0.8790-0.9852 for water samples, respectively. The techniques presented provide alternative methods for the determination of MOCA in air samples and in water solutions that are more sensitive, quicker and less expensive than previously established procedures.


Role of N-acetyltransferase 2 acetylation polymorphism in 4, 4'-methylene bis (2-chloroaniline) biotransformation

David W Hein, Xiaoyan Zhang, Mark A Doll
PMID: 29180287   DOI: 10.1016/j.toxlet.2017.11.028

Abstract

Arylamine N-acetyltransferase 1 (NAT1) and 2 (NAT2) catalyze the acetylation of arylamine carcinogens. Single nucleotide polymorphisms in the NAT2 coding exon present in NAT2 haplotypes encode allozymes with reduced N-acetyltransferase activity towards the N-acetylation of arylamine carcinogens and the O-acetylation of their N-hydroxylated metabolites. NAT2 acetylator phenotype modifies urinary bladder cancer risk following exposures to arylamine carcinogens such as 4-aminobiphenyl. 4, 4'-methylene bis (2-chloroaniline) (MOCA) is a Group 1 carcinogen for which a role of the NAT2 acetylation polymorphism on cancer risk is unknown. We investigated the role of NAT2 and the genetic acetylation polymorphism on both MOCA N-acetylation and N-hydroxy-MOCA O-acetylation. MOCA N-acetylation exhibited a robust gene dose response in rabbit liver cytosol and in cryopreserved human hepatocytes derived from individuals of rapid, intermediate and slow acetylator NAT2 genotype. MOCA exhibited about 4-fold higher affinity for recombinant human NAT2 than NAT1. Recombinant human NAT2*4 (reference) and 15 variant recombinant human NAT2 allozymes catalyzed both the N-acetylation of MOCA and the O-acetylation of N-hydroxy-MOCA. Human NAT2 5, NAT2 6, NAT2 7 and NAT2 14 allozymes catalyzed MOCA N-acetylation and N-hydroxy-O-acetylation at rates much lower than the reference NAT2 4 allozyme. In conclusion, our results show that NAT2 acetylator genotype has an important role in MOCA metabolism and suggest that risk assessments related to MOCA exposures consider accounting for NAT2 acetylator phenotype in the analysis.


Rapid and intermediate N-acetylators are less susceptible to oxidative damage among 4,4'-methylenebis(2-chloroaniline) (MBOCA)-exposed workers

I-Shen Lin, Pao-Lou Fan, Hong-I Chen, Ching-Hui Loh, Tung-Sheng Shih, Saou-Hsing Liou
PMID: 23491024   DOI: 10.1016/j.ijheh.2013.02.001

Abstract

In this study, we explored the association between a marker of oxidative stress, 8-hydroxydeoxyguanosine (8-OHdG), and genetic polymorphism of the carcinogen-metabolizing enzyme N-acetyltransferase 2 (NAT2) among 4,4'-methylenebis(2-chloroaniline) (MBOCA)-exposed workers.
The study population was recruited from four MBOCA-producing factories, and included 57 MBOCA-exposed workers and 101 unexposed control workers. Personal characteristics were collected by questionnaire. Plasma 8-OHdG levels were measured by LC/MS/MS. NAT2 alleles were measured by polymerase chain reaction-based restriction fragment length polymorphism (PCR-RFLP).
NAT2 polymorphism influenced the plasma 8-OHdG levels of MBOCA-exposed workers, but not of non-exposed workers. No difference between exposed and control groups was found for the crude 8-OHdG levels among rapid, intermediate, and slow acetylators. After adjusting for gender, age, smoking, and alcohol consumption habit, the 8-OHdG concentration in the MBOCA-exposed workers was 0.18pg/ml (95% CI -1.80 to -0.12) lower than the control group among rapid and intermediate acetylators. However, the difference between exposed and control groups was not significant for slow acetylators.
Gene-environment interactions could play a role in the carcinogenesis of occupational MBOCA exposure. We suggest that the impact of the NAT2 acetylator status is low, if at all, on the generation of the oxidative stress marker 8-OHdG in the investigated exposed group.


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